3-Cyclopentylpropan-1-amine
Overview
Description
3-Cyclopentylpropan-1-amine is a chemical compound that belongs to the class of cycloalkylamines. It has a molecular formula of C8H17N and a molecular weight of 127.23 g/mol .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H17N.ClH/c9-7-3-6-8-4-1-2-5-8;/h8H,1-7,9H2;1H
. This indicates the structural formula of the compound. Physical and Chemical Properties Analysis
This compound is a powder and it is stored at room temperature .Scientific Research Applications
Enantioselective Synthesis
Lifchits and Charette (2008) explored the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles. This process is crucial for the enantioselective synthesis of complex molecules such as the dual serotonin/norepinephrine reuptake inhibitor (3R)-3-(1 H-indol-1-yl)-N-methyl-3-phenylpropan-1-amine. This synthesis retains the enantiomeric purity and is significant in medicinal chemistry for creating stereochemically complex drug molecules (Lifchits & Charette, 2008).
Photochemical Conversion in Drug Discovery
Staveness et al. (2019) reported the photochemical conversion of aminocyclopropanes into 1-aminonorbornanes. This method aligns with the trend towards sp3-rich motifs in drug discovery, offering a sustainable way to produce saturated carbocyclic frameworks with broad functional group tolerance. This approach is particularly relevant for creating metabolically stable compounds with reduced susceptibility to oxidative processing (Staveness et al., 2019).
Polysubstituted Azetidines and Tetrahydroquinolines Synthesis
Han et al. (2016) developed a catalytic [3 + 1]-annulation reaction between cyclopropane 1,1-diester and aromatic amine. This process is pivotal for synthesizing biologically important azetidines and tetrahydroquinolines, demonstrating the utility of cyclopentylamine derivatives in medicinal chemistry (Han et al., 2016).
Triazol-3-amines Synthesis
Guo et al. (2021) described a metal- and oxidant-free method for synthesizing fully substituted 1H-1,2,4-triazol-3-amines. This environmentally friendly approach provides a broad scope of substrates and has potential applications in organic chemistry, medicinal chemistry, and optical materials (Guo et al., 2021).
Antitumor Activity of Amine-Amidine-Pt(II) Complexes
Marzano et al. (2010) investigated cyclopentylamine in the formation of bis-cationic complexes with trans-[PtCl2(NCMe)2]. These complexes exhibit significant antitumor activity, indicating the potential of cyclopentylamine derivatives in cancer therapy (Marzano et al., 2010).
Safety and Hazards
The compound has some safety hazards associated with it. It has the GHS07 pictogram and the signal word is "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER/doctor if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Properties
IUPAC Name |
3-cyclopentylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c9-7-3-6-8-4-1-2-5-8/h8H,1-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSZQKRASZHMDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623664 | |
Record name | 3-Cyclopentylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6053-58-3 | |
Record name | 3-Cyclopentylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-cyclopentylpropan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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